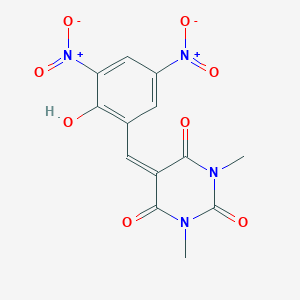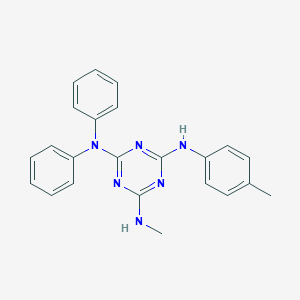![molecular formula C24H21N3O4 B413671 N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methyl-4-nitrobenzamide](/img/structure/B413671.png)
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methyl-4-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methyl-4-nitrobenzamide is a complex organic compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications .
Preparation Methods
The synthesis of N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methyl-4-nitrobenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-aminophenol and an appropriate aldehyde or ketone.
Industrial production methods often involve the use of nanocatalysts, metal catalysts, and ionic liquid catalysts to improve yield and efficiency .
Chemical Reactions Analysis
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methyl-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using reagents such as sodium borohydride or lithium aluminum hydride can convert nitro groups to amino groups.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures . Major products formed from these reactions include various substituted benzoxazole derivatives with different functional groups .
Scientific Research Applications
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methyl-4-nitrobenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methyl-4-nitrobenzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methyl-4-nitrobenzamide can be compared with other benzoxazole derivatives:
N-[3-(5,6-Dimethyl-benzooxazol-2-yl)-phenyl]-2,4-dinitro-benzamide: This compound has similar structural features but different substituents, leading to variations in biological activity.
N-[3-(5,7-Dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide: The presence of a fluorine atom in this compound enhances its stability and biological activity.
N-{[3-(5,7-Dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-nitrobenzamide:
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C24H21N3O4 |
|---|---|
Molecular Weight |
415.4g/mol |
IUPAC Name |
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methyl-4-nitrobenzamide |
InChI |
InChI=1S/C24H21N3O4/c1-13-10-15(3)22-20(11-13)26-24(31-22)18-6-5-7-19(16(18)4)25-23(28)17-8-9-21(27(29)30)14(2)12-17/h5-12H,1-4H3,(H,25,28) |
InChI Key |
RSADBOYTASEGIC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C(=C1)N=C(O2)C3=C(C(=CC=C3)NC(=O)C4=CC(=C(C=C4)[N+](=O)[O-])C)C)C |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(O2)C3=C(C(=CC=C3)NC(=O)C4=CC(=C(C=C4)[N+](=O)[O-])C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-2-(2-chloroanilino)-5-[[5-(5-chloro-2-methylphenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B413588.png)
![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-methylbenzamide](/img/structure/B413592.png)
![4-[2-(3,5-Dimethyl-pyrazol-1-yl)-ethoxy]-furazan-3-ylamine](/img/structure/B413593.png)
![[4-chloro-2-[(Z)-(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]phenyl] acetate](/img/structure/B413594.png)
![4-bromo-N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B413595.png)
![5-(2,2-Dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-2-methoxyphenyl acetate](/img/structure/B413596.png)

![2-methoxy-5-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl acetate](/img/structure/B413599.png)
![5-(2,4-DIMETHOXYPHENYL)-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE](/img/structure/B413602.png)



![N-{4-[(spiro[2.3]hex-1-ylcarbonyl)amino]phenyl}spiro[2.3]hexane-1-carboxamide](/img/structure/B413613.png)

